molecular formula C21H17N2OP B12530879 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 675817-95-5

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Cat. No.: B12530879
CAS No.: 675817-95-5
M. Wt: 344.3 g/mol
InChI Key: WKZIWMXUTZRYBE-UHFFFAOYSA-N
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Description

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a diphenylphosphoryl group attached to the phenyl ring, which is further connected to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole typically involves the reaction of 4-(diphenylphosphoryl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as phosphine oxides.

    Reduction: Formation of reduced derivatives such as phosphines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The diphenylphosphoryl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a carbaldehyde group instead of a diphenylphosphoryl group.

    4-(Diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Contains a pyrrole ring instead of a pyrazole ring.

Uniqueness

5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

675817-95-5

Molecular Formula

C21H17N2OP

Molecular Weight

344.3 g/mol

IUPAC Name

5-(4-diphenylphosphorylphenyl)-1H-pyrazole

InChI

InChI=1S/C21H17N2OP/c24-25(18-7-3-1-4-8-18,19-9-5-2-6-10-19)20-13-11-17(12-14-20)21-15-16-22-23-21/h1-16H,(H,22,23)

InChI Key

WKZIWMXUTZRYBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NN4

Origin of Product

United States

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